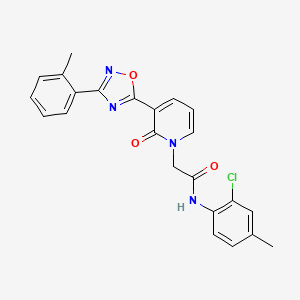
N-(2-chloro-4-methylphenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-chloro-4-methylphenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C23H19ClN4O3 and its molecular weight is 434.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-chloro-4-methylphenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide, with the CAS number 1251571-04-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity, mechanisms of action, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C23H19ClN4O3 |
| Molecular Weight | 434.9 g/mol |
| CAS Number | 1251571-04-6 |
Research indicates that this compound may exert its biological effects through several mechanisms:
- Apoptosis Induction : In studies involving MCF-7 breast cancer cells, it was observed that this compound increased the expression of p53 and cleaved caspase-3, leading to apoptosis. This suggests a potential role in cancer therapy by promoting programmed cell death in tumor cells .
- Inhibition of Carbonic Anhydrases : The compound has shown selective inhibition against human carbonic anhydrases (hCA), particularly hCA IX and XII, which are implicated in cancer progression. The inhibition occurs at nanomolar concentrations, indicating strong potency .
- Molecular Docking Studies : Docking simulations have revealed favorable interactions between the compound and target proteins, suggesting a strong binding affinity that could translate into effective biological activity .
Biological Activity
The biological activity of this compound has been evaluated across various cell lines:
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 0.65 |
| HeLa | 2.41 |
| PANC-1 | Not specified |
| SK-MEL-2 | Not specified |
These results indicate that the compound has a higher selectivity for certain cancer types, particularly breast cancer cells (MCF-7), where it shows the most potent activity .
Other Biological Effects
In addition to its anticancer properties, preliminary studies suggest that this compound may also possess anti-inflammatory and antimicrobial activities. However, detailed mechanisms and specific pathways remain to be elucidated.
Case Studies
A notable case study involved the synthesis of various derivatives based on the oxadiazole core structure. These derivatives were tested for their biological activity and showed varying degrees of effectiveness against different cancer cell lines. The findings highlighted the importance of structural modifications in enhancing biological activity and selectivity .
Eigenschaften
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O3/c1-14-9-10-19(18(24)12-14)25-20(29)13-28-11-5-8-17(23(28)30)22-26-21(27-31-22)16-7-4-3-6-15(16)2/h3-12H,13H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBSXFSSVKUWHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














